molecular formula C9H9NO3 B8614398 N-Formyl-N-methylamino benzoic acid

N-Formyl-N-methylamino benzoic acid

Cat. No. B8614398
M. Wt: 179.17 g/mol
InChI Key: MGJLYJNQJNEFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728829

Procedure details

3-Formylamino benzoic acid (2.28 g, 13.8 mmol) was taken up in DMF (25 ml) and added dropwise to a suspension of sodium hydride (1.05 g, 80% disp. in oil) in DMF (15 ml) at 0° C. The mixture was allowed to warm to r.t. over 1 h and then iodomethane (0.95 ml) added. A second portion of iodomethane (0.95 ml) was added after 1 h and the mixture stirred at r.t. overnight. The solvent was removed by evaporation and the product partitioned between ethyl acetate and 1M HCl. The organic layer was washed with brine, then filtered (Whatman® 1 PS phase separator) and evaporated. The residue was chromatographed on silica (eluant 60% ethyl acetate in hexanes) to provide the title compound as a colourless solid (2.30 g, 86%). A portion of the ester (900 mg, 4.66 mmol) was taken up in dioxan/water (2/1, v/v, 30 ml) and treated with LiOH.H2O (378 mg, 9 mmol) at r.t. with stirring overnight. The mixture was acidified with 1M HCl and extracted twice with EtOAc. The combined extracts were washed with brine, filtered (Whatman® 1 PS phase separator) and evaporated. The acid (420 mg, 50%) was used in the next step without further purification.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Quantity
0.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
C(N[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=O.[H-].[Na+].IC.[CH3:17][N:18]([CH:20]=[O:21])C>>[CH:20]([N:18]([C:5]1[CH:4]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[CH3:17])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
C(=O)NC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.95 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0.95 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the product partitioned between ethyl acetate and 1M HCl
WASH
Type
WASH
Details
The organic layer was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered (Whatman® 1 PS phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (eluant 60% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)N(C)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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